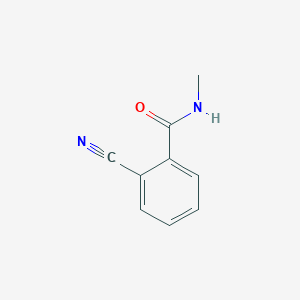

2-cyano-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39518-95-1 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-cyano-N-methylbenzamide |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10/h2-5H,1H3,(H,11,12) |

InChI Key |

VSERMWPCCMYTSX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Cyanobenzamide Isomers

Disclaimer: This technical guide addresses the chemical properties of isomers of 2-cyano-N-methylbenzamide. Extensive searches of chemical databases and scientific literature did not yield a comprehensive dataset for this compound itself. Therefore, this document focuses on closely related isomers for which data is available, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and chemical functionalities.[1][2] The introduction of a cyano group adds a unique electronic and steric profile, influencing the molecule's reactivity, binding properties, and metabolic stability. This guide provides a summary of the available chemical and physical properties of known isomers of this compound, along with general experimental protocols for their synthesis and an overview of their potential reactivity and biological significance.

Physicochemical Properties of Cyanobenzamide Isomers

The precise physicochemical properties of a molecule are dictated by the specific arrangement of its functional groups. For cyanobenzamide isomers, the positions of the cyano and N-methyl groups on the benzamide core significantly influence properties such as melting point, polarity, and hydrogen bonding capacity. The following table summarizes available data for several isomers.

| Property | 4-Cyano-N-methylbenzamide | N-Cyano-N-methylbenzamide | 2-Cyano-4-methylbenzamide |

| CAS Number | 36268-62-9[3] | 13829-13-5[4] | Not available |

| Molecular Formula | C₉H₈N₂O[3] | C₉H₈N₂O[4] | C₉H₈N₂O[5] |

| Molecular Weight | 160.17 g/mol [3] | 160.17 g/mol [4] | 160.17 g/mol [5] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| XLogP3 | Not available | 0.7[4] | 0.9[5] |

| Hydrogen Bond Donor Count | Not available | 0[4] | 1[5] |

| Hydrogen Bond Acceptor Count | Not available | 2[4] | 2[5] |

| Topological Polar Surface Area | Not available | 44.1 Ų[4] | 66.9 Ų[5] |

Synthesis and Experimental Protocols

The synthesis of N-substituted benzamides can be achieved through several established methods. A general and widely used approach involves the acylation of an amine with a benzoyl chloride derivative.

General Experimental Protocol: Synthesis of N-Methylbenzamide from Benzoyl Chloride

This protocol describes a general method for the synthesis of an N-substituted benzamide, which can be adapted for cyanobenzamide derivatives.

Materials:

-

Benzoyl chloride

-

Methylamine (e.g., as a solution in THF or water)

-

Anhydrous diethyl ether or dichloromethane

-

Aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve benzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of methylamine to the cooled benzoyl chloride solution with vigorous stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water or a dilute aqueous sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylbenzamide.

-

The crude product can be purified by recrystallization or column chromatography.

A visual representation of this synthetic workflow is provided below.

Caption: General synthetic workflow for N-methylbenzamides.

Chemical Reactivity

The chemical reactivity of this compound and its isomers is governed by the interplay of the amide and cyano functional groups, as well as their positions on the aromatic ring.

-

Amide Group: The amide functionality is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methylamine. The nitrogen of the amide is generally not basic due to the delocalization of its lone pair into the carbonyl group.

-

Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid under more vigorous acidic or basic conditions. It can also be reduced to a primary amine. The electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring.

-

Aromatic Ring: The benzamide ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amide and cyano groups will depend on their relative positions. An amide group is generally an ortho-, para-director, while a cyano group is a meta-director.

Biological Activity and Signaling Pathways

While no specific biological data for this compound was identified, the broader class of benzamide derivatives is known to possess a wide range of pharmacological activities.[1][2] These include, but are not limited to, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2] The specific activity is highly dependent on the substitution pattern of the benzamide core.

Given the lack of specific information on the biological targets or signaling pathways of this compound, a diagram illustrating a known pathway for a related class of compounds would be speculative. However, a logical diagram representing the relationship between chemical structure and biological activity can be conceptualized.

Caption: Structure-Activity Relationship (SAR) concept for benzamides.

Conclusion

This technical guide has summarized the available chemical information for isomers of this compound. While a complete dataset for the requested compound is not publicly available, the properties of its isomers and the general reactivity and synthesis of benzamides provide a solid foundation for researchers. The provided experimental protocol offers a starting point for the synthesis of this and related compounds. Further experimental investigation is required to fully characterize the chemical and biological properties of this compound.

References

- 1. N-CYANO-2-METHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyano-4-methylbenzamide | C9H8N2O | CID 121415688 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyano-N-Methylbenzamide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and potential synthesis pathways for 2-cyano-N-methylbenzamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the key starting materials and reaction schemes, offering a foundational understanding for its laboratory-scale synthesis.

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a cyano group at the 2-position and an N-methylcarboxamide group at the 1-position. The methyl group is attached to the nitrogen atom of the amide linkage.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

IUPAC Name: this compound

Chemical Structure:

Synthesis Pathways

The synthesis of this compound can be approached through several routes, primarily involving the formation of the amide bond between a derivative of 2-cyanobenzoic acid and methylamine. Two principal pathways are outlined below.

Pathway 1: From 2-Cyanobenzoyl Chloride and Methylamine

This is the most direct and likely most efficient method for the synthesis of this compound. The reaction involves the nucleophilic acyl substitution of 2-cyanobenzoyl chloride with methylamine.

Reaction Scheme:

(2-Cyanobenzoyl Chloride) + CH₃NH₂ (Methylamine) → (this compound) + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Logical Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound from 2-cyanobenzoyl chloride.

Pathway 2: From 2-Cyanobenzoic Acid and Methylamine

This pathway involves the direct amidation of 2-cyanobenzoic acid with methylamine. This reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine.

Reaction Scheme:

(2-Cyanobenzoic Acid) + CH₃NH₂ (Methylamine) --[Coupling Agent]--> (this compound) + H₂O

Common coupling agents include carbodiimides (e.g., DCC, EDC) or other amide bond forming reagents.

Logical Diagram of Synthesis Pathway 2

Caption: Synthesis of this compound from 2-cyanobenzoic acid.

Experimental Protocols

Protocol for Pathway 1 (from 2-Cyanobenzoyl Chloride)

Materials:

-

2-Cyanobenzoyl chloride

-

Methylamine (as a solution in THF, ethanol, or water, or as a gas)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoyl chloride (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base (1.1-1.5 eq) to the solution.

-

Slowly add a solution of methylamine (1.0-1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Protocol for Pathway 2 (from 2-Cyanobenzoic Acid)

Materials:

-

2-Cyanobenzoic acid

-

Methylamine (as a solution or salt)

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

(Optional) A catalyst such as 4-dimethylaminopyridine (DMAP)

-

Standard workup and purification reagents as listed in Protocol 3.1.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-cyanobenzoic acid (1.0 eq) and the coupling agent (1.0-1.2 eq) in the chosen anhydrous solvent.

-

If using, add a catalytic amount of DMAP.

-

Cool the mixture to 0 °C.

-

Add methylamine (1.0-1.2 eq) to the reaction mixture. If using a methylamine salt (e.g., methylamine hydrochloride), a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) should also be added.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 12-24 hours).

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Perform an aqueous workup as described in Protocol 3.1 (steps 6-9).

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Specific yield and purity data for the synthesis of this compound are not extensively reported in the literature. However, based on analogous reactions of benzoyl chlorides with primary amines, the synthesis via Pathway 1 is expected to be high-yielding.

| Parameter | Pathway 1 (from 2-Cyanobenzoyl Chloride) | Pathway 2 (from 2-Cyanobenzoic Acid) |

| Typical Yield | > 85% (Estimated) | 60-90% (Estimated, dependent on coupling agent) |

| Reaction Time | 1-4 hours | 12-24 hours |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Key Reagents | 2-Cyanobenzoyl chloride, Methylamine, Base | 2-Cyanobenzoic acid, Methylamine, Coupling Agent |

| Purity | Generally high after purification | Good to high, purification may be more challenging |

Note: The data presented in the table are estimates based on general principles of organic synthesis and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of this compound is readily achievable through standard organic chemistry methodologies. The reaction of 2-cyanobenzoyl chloride with methylamine represents the most direct and likely highest-yielding approach. While a dedicated experimental protocol for this specific molecule is not widely published, the provided generalized procedures offer a solid foundation for its synthesis in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

An In-depth Technical Guide to 2-Cyano-N-methylbenzamide and Its Isomers

Disclaimer: The chemical name "2-cyano-N-methylbenzamide" is structurally ambiguous and can refer to several distinct isomers. This guide addresses the most plausible interpretations of this name, providing available data for each. It is crucial for researchers to verify the specific isomer of interest based on its unique identifier, such as the CAS number.

This technical guide provides a comprehensive overview of this compound and its primary isomers for researchers, scientists, and professionals in drug development. It covers nomenclature, physicochemical properties, synthetic approaches, and known biological activities, presenting quantitative data in structured tables and outlining experimental methodologies where available.

Nomenclature and Structural Isomerism

The name "this compound" most literally describes a benzamide molecule with a cyano group at the 2-position of the benzene ring and a methyl group attached to the amide nitrogen. However, due to the possibility of substitution on the nitrogen atom of the cyano group, several isomers could be intended. This guide will focus on the following key isomers:

-

This compound: The literal interpretation, with a cyano substituent at the 2-position of the benzene ring.

-

N-Cyano-N-methylbenzamide: An isomer where the cyano group is attached to the nitrogen of the N-methylbenzamide.

-

N-Cyano-2-methylbenzamide: An isomer with a methyl group at the 2-position of the benzene ring and a cyano group on the amide nitrogen.

-

Other relevant isomers: Including positional isomers such as 3-cyano- and 4-cyano-N-methylbenzamide.

A definitive identification of the compound of interest should always be confirmed using its Chemical Abstracts Service (CAS) number.

Physicochemical Properties

The physicochemical properties of these isomers are crucial for their handling, formulation, and biological interactions. The following tables summarize the available computed data for the key isomers.

Table 1: Chemical Identifiers for Cyano-N-methylbenzamide Isomers

| Compound Name | IUPAC Name | CAS Number | PubChem CID |

| This compound | This compound | Not readily available | Not readily available |

| N-Cyano-N-methylbenzamide | N-cyano-N-methylbenzamide | 13829-13-5 | 20261950 |

| N-Cyano-2-methylbenzamide | N-cyano-2-methylbenzamide | 62995-73-7 | 710552 |

| 4-Cyano-N-methylbenzamide | 4-cyano-N-methylbenzamide | 6232-64-0 | 80365 |

Table 2: Computed Physicochemical Properties

| Property | This compound | N-Cyano-N-methylbenzamide[1] | N-Cyano-2-methylbenzamide | 4-Cyano-N-methylbenzamide |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol | 160.17 g/mol | 160.17 g/mol |

| Exact Mass | 160.0637 Da | 160.0637 Da | 160.0637 Da | 160.0637 Da |

| XLogP3 | Data not available | 0.7 | 1.0 | 0.9 |

| Hydrogen Bond Donor Count | 1 | 0 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |

| Rotatable Bond Count | 1 | 1 | 1 | 1 |

| Topological Polar Surface Area | 56.9 Ų | 44.1 Ų | 44.1 Ų | 56.9 Ų |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the titular compound are not widely published. However, plausible synthetic routes can be devised based on established organic chemistry principles and published methods for related compounds.

General Synthesis of N-Substituted Cyanobenzamides

A general approach to synthesizing N-substituted cyanobenzamides involves the reaction of a corresponding cyanobenzoyl chloride with the appropriate amine.

Logical Workflow for the Synthesis of this compound:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Acyl Chloride Formation: 2-Cyanobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-cyanobenzoyl chloride.

-

Amidation: The crude 2-cyanobenzoyl chloride is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A solution of methylamine in the same solvent is added dropwise with stirring. The reaction mixture is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Synthesis of N-Cyano-N-methylbenzamide

The synthesis of N-cyano-N-methylbenzamide can be approached through the cyanation of N-methylbenzamide.

Logical Workflow for the Synthesis of N-Cyano-N-methylbenzamide:

Caption: Synthesis of N-cyano-N-methylbenzamide.

Experimental Protocol Outline:

-

Deprotonation: N-methylbenzamide is dissolved in an anhydrous aprotic solvent (e.g., THF) and treated with a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen.

-

Cyanation: A solution of a cyanating agent, such as cyanogen bromide (BrCN), in the same solvent is then added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques as described in the previous section.

Biological Activity and Signaling Pathways

Specific biological activity data for the simpler isomers of this compound are not extensively reported in publicly available literature. However, the broader classes of benzamides and cyanobenzamides are known to possess a range of biological activities.

-

Anti-inflammatory and Antitumor Properties: Substituted benzamides have been investigated for their anti-inflammatory and antitumor properties. Some studies suggest that their mechanism of action may involve the inhibition of the transcription factor NF-κB, which plays a critical role in inflammation and cell survival.

-

Enzyme Inhibition: The benzamide moiety is a common scaffold in the design of enzyme inhibitors. For example, derivatives of 2-aminobenzamide are known to act as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.

-

Agrochemical Applications: Certain cyanoacetamide derivatives have been shown to exhibit insecticidal and fungicidal activities, suggesting potential applications in agriculture.

Signaling Pathway Involvement (Hypothetical):

Given the potential for benzamides to inhibit NF-κB, a simplified representation of this interaction is shown below. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

While "this compound" is an ambiguous term, this guide has provided a detailed overview of its most likely isomers. The provided physicochemical data, along with plausible synthetic routes, offer a solid foundation for researchers. The biological activity of this specific class of compounds is an area that warrants further investigation, with potential applications in medicinal chemistry and agrochemicals. As with any chemical research, it is imperative to confirm the identity of the specific isomer being studied and to consult safety data sheets before handling any of these compounds.

References

In-depth Technical Guide: 2-cyano-N-methylbenzamide - A Molecule Awaiting Biological Characterization

Researchers, scientists, and drug development professionals should be aware that, despite its availability from chemical suppliers, there is currently no publicly available scientific literature detailing the mechanism of action, biological targets, or pharmacological properties of 2-cyano-N-methylbenzamide.

A comprehensive review of scientific databases and research publications has revealed a significant gap in the understanding of how this compound interacts with biological systems. While the chemical structure is defined and the compound can be synthesized, its effects at the molecular, cellular, and organismal levels remain uncharacterized.

This lack of data prevents the creation of a detailed technical guide on its core mechanism of action as initially requested. Key elements such as quantitative biological data, established experimental protocols for its study, and defined signaling pathways in which it participates are not available in the current body of scientific knowledge.

The Benzamide Scaffold: A Foundation for Diverse Biological Activity

While information on this compound is absent, the broader class of benzamide derivatives is well-represented in medicinal chemistry and pharmacology. These compounds have been shown to interact with a wide array of biological targets, leading to a variety of therapeutic applications. Notable examples include:

-

Enzyme Inhibition: Various benzamide derivatives have been developed as potent and selective inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases. These inhibitors play crucial roles in cancer therapy and the treatment of inflammatory diseases.

-

Receptor Modulation: The benzamide structure is a key feature in drugs targeting G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. These agents are vital in the management of psychiatric and neurological disorders.

-

Ion Channel Blockade: Certain benzamide-containing molecules act as blockers of ion channels, a mechanism relevant for treating cardiovascular conditions and other channelopathies.

A Path Forward: Exploring Structurally Related and Well-Characterized Benzamides

Given the absence of data on this compound, a productive alternative for researchers and drug development professionals would be to investigate a structurally related benzamide with a well-documented mechanism of action. Such an analysis would provide valuable insights into how modifications to the benzamide core can influence biological activity and could serve as a foundation for future research into novel derivatives.

Proposal:

To fulfill the user's request for a comprehensive technical guide, we propose to focus on a well-characterized benzamide derivative with a known mechanism of action. This would allow for the creation of a detailed document that includes:

-

Quantitative Data: A summary of IC50/EC50 values, binding affinities, and other relevant pharmacological data presented in structured tables.

-

Experimental Protocols: Detailed methodologies for key in vitro and in vivo assays used to characterize the compound's activity.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and relevant experimental workflows using Graphviz (DOT language), adhering to the specified formatting requirements.

We invite the user to provide a related benzamide compound of interest or allow us to select a suitable, well-documented example from the scientific literature. This approach will ensure the delivery of a high-quality, in-depth technical guide that meets the core requirements of the original request, albeit for a different, yet structurally relevant, molecule.

Potential Research Applications of 2-cyano-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-N-methylbenzamide is a small molecule with a chemical structure that suggests a range of potential applications in biomedical research and drug discovery. While direct experimental data on this specific compound is limited, its structural motifs—a cyano group and an N-methylbenzamide core—are present in numerous biologically active molecules. This technical guide provides an in-depth analysis of the potential research applications of this compound by examining the established activities of structurally related compounds. The primary aim is to furnish researchers and drug development professionals with a foundational understanding of its potential as a lead compound for novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. This document outlines potential synthesis pathways, proposes key areas for biological investigation, and provides hypothetical experimental protocols to guide future research.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding and hydrophobic interactions makes it an ideal anchor for designing enzyme inhibitors and receptor modulators. The addition of a cyano group can enhance a molecule's metabolic stability, polarity, and binding affinity. The N-methyl group can influence solubility and cell permeability. The combination of these features in this compound suggests its potential as a valuable tool in chemical biology and a starting point for drug discovery programs. This guide will explore its potential applications by drawing parallels with well-characterized benzamide derivatives.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 160.0637 g/mol |

| Topological Polar Surface Area | 44.1 Ų |

Data sourced from PubChem CID 20261950 for the isomeric N-cyano-N-methylbenzamide, which is expected to have similar properties.[1]

Potential Research Applications

Based on the biological activities of structurally analogous compounds, this compound warrants investigation in several key therapeutic areas.

Oncology

The benzamide moiety is a well-established pharmacophore in the development of anticancer agents. Several classes of enzyme inhibitors crucial to cancer cell survival and proliferation feature this core structure.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2][3] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide structure is a known pharmacophore for PARP inhibition.[2][4]

Proposed Research:

-

In vitro PARP1/2 enzyme assays: To determine the direct inhibitory activity of this compound.

-

Cell-based assays: To assess its ability to induce synthetic lethality in BRCA-deficient cancer cell lines.

-

Mechanism of action studies: To investigate its impact on DNA damage repair pathways.

HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[5][6][7][8] Their dysregulation is a hallmark of many cancers. Benzamide-containing compounds, such as Entinostat (MS-275), are known class I HDAC inhibitors.[5][9]

Proposed Research:

-

In vitro HDAC enzyme assays: To evaluate the inhibitory activity against different HDAC isoforms.

-

Western blotting: To assess the acetylation status of histones and other HDAC substrates in treated cancer cells.

-

Cell proliferation and apoptosis assays: To determine its anticancer effects in various cancer cell lines.

Protein kinases are key regulators of cellular signaling pathways that are often hyperactivated in cancer. Numerous kinase inhibitors incorporate a benzamide scaffold. For instance, derivatives of benzamide have been investigated as inhibitors of Bcr-Abl kinase in chronic myeloid leukemia and Rho-associated kinase-1 (ROCK1).[10][11][12][13]

Proposed Research:

-

Kinase profiling: To screen this compound against a panel of cancer-related kinases.

-

Molecular docking studies: To predict the binding mode of the compound within the ATP-binding pocket of target kinases.

-

Downstream signaling analysis: To confirm the inhibition of specific kinase pathways in cancer cells.

Neurodegenerative Diseases

The neuroprotective potential of benzamide derivatives has been noted, particularly in the context of PARP inhibition, which can mitigate neuronal cell death in response to oxidative stress and DNA damage.[2]

Proposed Research:

-

In vitro neuroprotection assays: To assess the ability of the compound to protect neuronal cells from toxins or oxidative stress.

-

Animal models of neurodegeneration: To investigate its efficacy in models of diseases such as Parkinson's or Alzheimer's.

-

Blood-brain barrier permeability assays: To determine its potential for central nervous system applications.

Proposed Synthetic and Experimental Methodologies

Synthesis of this compound

While a specific, validated synthesis for this compound is not published, a plausible synthetic route can be adapted from methods used for structurally similar compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide.[14][15]

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Amidation: 2-Bromobenzoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methylamine in an appropriate solvent (e.g., dichloromethane) to yield 2-bromo-N-methylbenzamide.

-

Cyanation: The 2-bromo-N-methylbenzamide is subjected to a cyanation reaction, for example, using copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP at elevated temperatures. This nucleophilic substitution replaces the bromine atom with a cyano group to yield the final product, this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

In vitro PARP Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against PARP1.

Methodology:

-

A commercially available colorimetric PARP assay kit can be used.

-

Recombinant human PARP1 enzyme is incubated with a histone-coated 96-well plate.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of biotinylated NAD⁺ and activated DNA.

-

After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated poly(ADP-ribose).

-

The colorimetric signal is developed with TMB substrate and measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

| Compound | PARP1 IC₅₀ (µM) |

| Olaparib (Control) | [Known Value] |

| This compound | [Experimental Value] |

HDAC Inhibition and Target Engagement Workflow

Caption: Workflow for assessing HDAC inhibition in cells.

Signaling Pathways for Investigation

Based on the potential targets, the following signaling pathways are of high interest for studying the effects of this compound.

DNA Damage Response Pathway

If this compound acts as a PARP inhibitor, it will primarily impact the DNA damage response (DDR) pathway.

Caption: Inhibition of the PARP1-mediated DNA damage response.

Conclusion and Future Directions

While this compound is an understudied molecule, its structural components are featured in a variety of potent, biologically active compounds. This guide posits that its most promising research applications lie in the fields of oncology and neurodegeneration, with potential mechanisms of action including the inhibition of PARP, HDACs, and various protein kinases. The proposed synthetic routes and experimental protocols provide a starting point for researchers to begin exploring the therapeutic potential of this compound. Future work should focus on its synthesis and purification, followed by a systematic in vitro screening against the targets identified in this guide. Positive hits should then be followed up with cell-based assays and, eventually, in vivo studies to validate its therapeutic potential. The exploration of this compound and its derivatives could lead to the development of novel chemical probes and therapeutic agents.

References

- 1. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 15. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

A Technical Guide to 2-Cyano-N-Methylbenzamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyano-N-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, most notably in oncology. Derivatives of this core structure have been investigated as potent inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase (PARP) and ATP-binding cassette (ABC) transporters like ABCG2. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and potential applications of this compound derivatives, supported by experimental protocols and quantitative data.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the amidation of a substituted 2-cyanobenzoyl chloride with methylamine. The requisite benzoyl chloride can be prepared from the corresponding substituted toluene via chlorination.

Experimental Protocol: Synthesis of N-Methyl-2-Cyano-Substituted Benzamide

Step 1: Preparation of Substituted Benzoyl Chloride

A substituted toluene is subjected to chlorination with a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a radical initiator, like an organic peroxide. The reaction is typically carried out in an inert solvent at a controlled temperature (e.g., 50-60°C) to yield the corresponding benzoyl chloride.[1]

Materials:

-

Substituted Toluene

-

Sulfuryl Chloride (SO2Cl2)

-

Organic Peroxide (e.g., tert-butyl hydroperoxide and an ether to form a peroxyacetal in situ)[1]

-

Inert Solvent (e.g., chlorobenzene)

Procedure:

-

To a solution of the substituted toluene in the inert solvent, add the organic peroxide initiator.

-

Heat the mixture to the desired reaction temperature (e.g., 50-60°C).

-

Slowly add sulfuryl chloride to the reaction mixture.

-

Monitor the reaction progress by a suitable method (e.g., GC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude benzoyl chloride can be purified by distillation.

Step 2: Amidation with Methylamine

The synthesized benzoyl chloride is then reacted with methylamine in a nucleophilic acyl substitution reaction to form the final N-methylbenzamide product.[2][3]

Materials:

-

Substituted Benzoyl Chloride

-

Methylamine (aqueous or gas)

-

Base (e.g., pyridine, triethylamine, or excess methylamine)

-

Inert Solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure:

-

Dissolve the substituted benzoyl chloride in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine and a base to the cooled solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).

-

After the reaction is complete, water is added, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude N-methylbenzamide, which can be further purified by recrystallization or chromatography.

Therapeutic Applications and Mechanisms of Action

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[6] The inability of HR-deficient cancer cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][7]

Overcoming Multidrug Resistance through ABCG2 Inhibition

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that actively effluxes a wide range of substrates, including many chemotherapeutic drugs.[8] Overexpression of ABCG2 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to reduced intracellular drug concentrations and therapeutic failure.[8][9] this compound derivatives have been investigated as ABCG2 inhibitors. By blocking the efflux function of ABCG2, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[10]

Inhibitors of ABCG2 can act through several mechanisms:

-

Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for the same binding site on the ABCG2 transporter.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the transporter, inducing a conformational change that prevents substrate efflux.

-

Inhibitor-induced Degradation: Some inhibitors can promote the endocytosis and lysosomal degradation of the ABCG2 protein, reducing its overall levels on the cell surface.[9]

Quantitative Data Summary

The following tables summarize the biological activity of representative benzamide and cyano-containing derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Benzamide and Related Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 5d | HepG2 | Cytotoxicity | 1.94 | [11] |

| 5d | MCF-7 | Cytotoxicity | 7.1 | [11] |

| 5d | MDA-MB-231 | Cytotoxicity | 4.62 | [11] |

| 5d | HeLa | Cytotoxicity | 3.25 | [11] |

| Compound 2 | HCT116 | Cytotoxicity | 0.34 | [12] |

| EK-9 | HL-60(TB) | Growth Inhibition | 3.10 | [13] |

| EK-9 | RPMI-8226 | Growth Inhibition | 3.74 | [13] |

| EK-9 | K-562 | Growth Inhibition | 5.07 | [13] |

Table 2: ABCG2 Inhibition and Related Activities

| Compound | Assay | Parameter | Value | Reference |

| VKNG-2 | ATPase Activity | EC50 | 2.3 µM | [10] |

| Botryllamide G | Pheophorbide A Efflux | IC50 | < 1 µM | [14] |

| Botryllamide B | Pheophorbide A Efflux | IC50 | ~ 1 µM | [14] |

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to act as potent PARP inhibitors and to reverse multidrug resistance by inhibiting ABCG2 transporters highlights their importance as a scaffold for the design of targeted and combination therapies. Further research into the synthesis of diverse analogs and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and more effective therapeutic agents.

References

- 1. RU2291144C1 - Method for preparing benzoyl chloride - Google Patents [patents.google.com]

- 2. brainly.com [brainly.com]

- 3. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Botryllamides: Natural Product Inhibitors of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 2-Cyano-N-Methylbenzamide: A Technical Guide

Disclaimer: No specific safety and handling data for 2-cyano-N-methylbenzamide has been found in publicly available resources. This guide has been developed by extrapolating information from the closely related compound, 2-Amino-5-cyano-N,3-dimethylbenzamide , and other structural analogs. The provided recommendations should be considered precautionary and may not fully represent the hazards of this compound. A comprehensive risk assessment should be conducted before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the potential hazards, safety precautions, and handling procedures for this compound. Due to the absence of specific data for the target compound, this document relies on information from structurally similar molecules to provide a conservative safety framework.

Hazard Identification and Classification

Based on the data for 2-Amino-5-cyano-N,3-dimethylbenzamide, this compound is anticipated to possess the following hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Measures

A multi-faceted approach to safety is crucial when handling this compound. The following precautionary statements are derived from data for analogous compounds and represent best practices for laboratory safety.[1][2]

Table 2: Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P264 | Wash hands and exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. |

| P330 | Rinse mouth. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the potential hazards.[1][2]

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: No specific data is available. Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release:

-

Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]

-

Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not available. However, standard OECD guidelines for testing chemicals would be followed to determine specific endpoints such as acute oral toxicity (OECD 423), eye irritation (OECD 405), and skin irritation (OECD 404).

Visualizations

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

Caption: A logical workflow for the safe handling of chemical compounds.

Caption: A flowchart for responding to accidental chemical exposures.

References

A Technical Guide to the Solubility Profile of 2-cyano-N-methylbenzamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility profile in various solvents is paramount during early-stage drug discovery and development for tasks such as reaction chemistry, purification, formulation, and in vitro assay design. This technical guide outlines the principles of solubility, presents a qualitative solubility profile of a related compound, 2-cyanoacetamide, and provides a detailed experimental protocol for determining the solubility of 2-cyano-N-methylbenzamide.

Fundamental Principles of Solubility

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle is rooted in the intermolecular forces between the solute and the solvent. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The solubility of a crystalline solid in a solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process is influenced by two primary factors:

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when solute molecules interact with solvent molecules.

For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.

Hansen Solubility Parameters (HSP): A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic nonpolar interactions.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Solvents with HSP values similar to those of a solute are more likely to dissolve it.

Illustrative Solubility Profile: 2-Cyanoacetamide

In the absence of specific data for this compound, the solubility of 2-cyanoacetamide, a structurally related small molecule containing both a cyano and an amide group, can provide valuable insights. The following table summarizes the qualitative solubility of 2-cyanoacetamide in a range of common laboratory solvents.[1]

| Solvent Category | Solvent | Solubility Rank |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 1 (Highest) |

| Acetone | 2 | |

| Acetonitrile | 4 | |

| Tetrahydrofuran (THF) | 8 | |

| Polar Protic | Water | 3 |

| Methanol | 5 | |

| Ethanol | 9 | |

| n-Propanol | 11 | |

| n-Butanol | 12 | |

| Non-Polar / Weakly Polar | Dichloromethane (DCM) | 14 (Lowest) |

| Trichloromethane (Chloroform) | 13 | |

| Ethyl Acetate | 10 | |

| Methyl Acetate | 6 | |

| 1,4-Dioxane | 7 |

Note: The solubility order is ranked from highest (1) to lowest (14) based on data for 2-cyanoacetamide.[1] This trend suggests that highly polar, aprotic solvents are most effective at dissolving this type of compound, followed by polar protic solvents. Non-polar solvents are generally poor solvents for such molecules.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2] The following protocol is a generalized procedure suitable for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DCM, ethyl acetate, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Dilute the filtered supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Profile Determination

The following diagram illustrates the logical workflow for determining and analyzing the solubility of a research compound.

Data Analysis and Modeling

The experimental solubility data can be correlated using various thermodynamic models. For instance, the modified Apelblat equation is often used to model the relationship between solubility and temperature.[1] Such models are valuable for interpolating solubility at temperatures not explicitly measured.

Conclusion

While direct solubility data for this compound is not currently published, a robust experimental and analytical framework exists for its determination. By applying systematic methodologies such as the shake-flask method and leveraging knowledge from structurally similar compounds, researchers and drug development professionals can generate the critical solubility data needed to advance their projects. A comprehensive understanding of a compound's solubility profile is a cornerstone of successful pharmaceutical development, enabling informed decisions from discovery through formulation.

References

Spectroscopic Data and Experimental Protocols for 2-cyano-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for 2-cyano-N-methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from computational models and typical spectroscopic behavior of related compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 (multiplet) | m | 4H | Aromatic Protons (H-3, H-4, H-5, H-6) |

| ~6.5 (broad singlet) | br s | 1H | N-H Proton |

| ~3.0 (doublet) | d | 3H | N-CH₃ Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Amide Carbonyl) |

| ~140 | C-1 (Aromatic Quaternary) |

| ~133 | C-3, C-5 (Aromatic CH) |

| ~129 | C-4 (Aromatic CH) |

| ~128 | C-6 (Aromatic CH) |

| ~118 | C≡N (Nitrile Carbon) |

| ~115 | C-2 (Aromatic Quaternary) |

| ~27 | N-CH₃ (Methyl Carbon) |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1580 | Medium | N-H Bend (Amide II) |

| ~1450 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 130 | Medium | [M - CH₂O]⁺ |

| 103 | High | [C₇H₅N]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information. The molecular weight of this compound is 160.17 g/mol . The fragmentation of aromatic amides typically involves cleavage of the amide bond[1].

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship of spectroscopic data to molecular structure.

References

A Technical Guide to 2-Cyano-N-methylbenzamide as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-methylbenzamide is an aromatic organic compound featuring a benzamide scaffold substituted with a cyano group at the ortho (2-) position and a methyl group on the amide nitrogen. The strategic placement of the nitrile and N-methylamide functionalities makes it a potentially valuable precursor for the synthesis of various heterocyclic systems. The ortho-positioning of these two reactive groups facilitates intramolecular cyclization reactions, providing pathways to nitrogen-containing fused ring systems that are prevalent in medicinal chemistry and materials science.

While specific literature on this compound as a synthetic precursor is not extensively detailed in publicly accessible databases, its reactivity can be reliably inferred from the well-established chemistry of related o-cyanobenzamides and N-substituted amides. This guide will detail its physicochemical properties, propose a robust synthetic route, explore its potential applications in cyclization reactions, and provide experimental protocols for analogous compounds to illustrate its synthetic utility.

Physicochemical Properties and Identification

Detailed experimental data for this compound is sparse. However, data for a structural isomer, N-cyano-N-methylbenzamide, is available and provides context for the compound class. It is crucial to distinguish between these isomers:

-

This compound: The cyano group is on the benzene ring at position 2.

-

N-Cyano-N-methylbenzamide: The cyano group is attached to the amide nitrogen.[1]

The properties of the N-cyano isomer are summarized below.

Table 1: Physicochemical Properties of N-Cyano-N-methylbenzamide (Isomer)

| Property | Value | Source |

|---|---|---|

| CAS Number | 13829-13-5 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | N-cyano-N-methylbenzamide | [1] |

| SMILES | CN(C#N)C(=O)C1=CC=CC=C1 | [1] |

| Topological Polar Surface Area | 44.1 Ų | [1] |

| Complexity | 210 |[1] |

Synthesis of this compound

A direct and logical synthetic pathway to this compound involves the amidation of a 2-cyanobenzoic acid derivative. This two-step process leverages readily available starting materials and standard organic chemistry transformations.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved by first activating the carboxylic acid of 2-cyanobenzoic acid to form a more reactive species, such as an acyl chloride, which is then reacted with methylamine to form the desired amide.

References

2-Cyano-N-methylbenzamide: A Technical Guide to Stability and Storage

Disclaimer: Limited direct experimental stability data for 2-cyano-N-methylbenzamide is publicly available. This guide provides a comprehensive overview based on the known chemistry of its functional groups (nitrile, N-methylamide, and benzene ring) and available data on structurally related compounds. All recommendations should be verified through specific experimental studies.

Introduction

This compound is a chemical compound of interest to researchers and professionals in drug development. Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in research and potential formulation development. This technical guide outlines the expected stability characteristics of this compound, recommended storage conditions, and general methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its stability and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.18 g/mol | - |

| Appearance | White to off-white solid (expected) | General knowledge |

| Melting Point | Not available | - |

| Solubility | Expected to be sparingly soluble in water, with higher solubility in organic solvents like methanol, ethanol, and acetonitrile. | General knowledge |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. The primary degradation pathways are anticipated to be hydrolysis of the amide and nitrile functional groups.

Hydrolytic Stability

Hydrolysis is a major potential degradation pathway for this compound. Both the N-methylamide and the cyano groups can undergo hydrolysis, with the rate being highly dependent on pH and temperature.

-

Acidic Conditions: Under acidic conditions, the amide linkage is susceptible to hydrolysis, yielding 2-cyanobenzoic acid and methylamine. The nitrile group can also be hydrolyzed, ultimately forming a carboxylic acid.

-

Neutral Conditions: Hydrolysis is expected to be slow at neutral pH.

-

Alkaline Conditions: In alkaline conditions, the amide group can be hydrolyzed. Studies on N-methylbenzamide have shown that it undergoes alkaline hydrolysis.[1]

Photostability

Aromatic compounds, especially those with chromophores like the benzamide structure, can be susceptible to photodegradation. Exposure to UV or visible light may induce degradation. Photostability testing is crucial to determine the need for light-protected storage and handling.

Thermal Stability

Elevated temperatures can accelerate degradation reactions. The thermal stability of this compound should be evaluated to determine safe handling and storage temperatures and to identify potential degradation products formed at high temperatures.

Oxidative Stability

While the molecule does not contain functional groups that are highly susceptible to oxidation, it is prudent to evaluate its stability in the presence of oxidizing agents, as oxidative degradation can sometimes be initiated at the benzene ring or the methyl group.

Storage Conditions

Based on the potential stability liabilities, the following general storage conditions are recommended for this compound to ensure its integrity:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place.[2] Refrigeration (2-8 °C) is recommended for long-term storage. |

| Humidity | Store in a tightly sealed container to protect from moisture.[2] |

| Light | Store in a light-resistant container to protect from photodecomposition. |

| Inert Atmosphere | For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. |

Experimental Protocols for Stability Assessment

The following are general experimental protocols that can be adapted to specifically assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Methodology:

-

Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Expose the solutions to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105 °C for 24 hours.

-

Photodegradation: Expose the solution to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

-

-

Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is necessary to separate the parent compound from its degradation products.

-

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 230 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Excipient Compatibility Studies

To assess the compatibility of this compound with common pharmaceutical excipients, binary mixtures are typically prepared and stored under accelerated conditions.

-

Methodology:

-

Prepare 1:1 (w/w) mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).

-

Add a small amount of water (e.g., 5%) to create a stressed condition.

-

Store the mixtures at accelerated conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).

-

Analyze the samples at initial and subsequent time points for the appearance of degradation products and any change in physical appearance.

-

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting stability testing of a chemical compound.

References

Theoretical and Computational Elucidation of 2-Cyano-N-methylbenzamide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-cyano-N-methylbenzamide. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established computational chemistry and theoretical analysis workflows used for analogous benzamide derivatives.[1][2][3] It serves as a foundational resource for researchers seeking to investigate its structural, electronic, and spectroscopic properties. The guide details quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, and discusses the importance of corroborating theoretical data with experimental spectroscopy. All quantitative data presented is exemplary and derived from computational models of structurally similar compounds to provide a realistic framework for analysis.

Introduction

This compound is a small organic molecule featuring a benzene ring substituted with a cyano group and an N-methylated amide group. The unique electronic interplay between the electron-withdrawing cyano group and the amide functionality makes it an interesting candidate for studies in medicinal chemistry and materials science.[3][4] Computational modeling and theoretical studies are indispensable tools for predicting the molecular properties and reactivity of such compounds, offering insights that can guide experimental design and accelerate research and development.[5] This guide outlines the standard procedures for such an investigation.

Computational Modeling

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule in the absence of extensive experimental data.[5] Density Functional Theory (DFT) is a widely used method for studying benzamide derivatives due to its balance of accuracy and computational cost.[5][6]

Geometric Optimization

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

Exemplary Optimized Geometric Parameters:

The following table presents hypothetical but realistic geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(aryl)-C(cyano) | 1.445 | |

| C≡N | 1.158 | |

| C(aryl)-C(amide) | 1.502 | |

| C(amide)=O | 1.235 | |

| C(amide)-N | 1.350 | |

| N-C(methyl) | 1.460 | |

| Bond Angles (°) | ||

| C(aryl)-C(cyano)-N | 178.5 | |

| C(aryl)-C(amide)=O | 121.0 | |

| C(aryl)-C(amide)-N | 118.2 | |

| O=C(amide)-N | 120.8 | |

| C(amide)-N-C(methyl) | 122.5 | |

| Dihedral Angles (°) | ||

| C1(aryl)-C2(aryl)-C(amide)-N | 25.0 | |

| C2(aryl)-C(amide)-N-C(methyl) | 179.5 |

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. These theoretical spectra can be directly compared with experimental data.

Exemplary Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity (km/mol) |

| C≡N stretch | 2235 | High |

| C=O (Amide I) stretch | 1680 | Very High |

| N-H bend (Amide II) | 1550 | Medium |

| C-N (Amide) stretch | 1380 | Medium |

| C-H (Aromatic) stretch | 3050-3100 | Low |

| C-H (Methyl) stretch | 2950-2980 | Medium |

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Exemplary Electronic Properties:

| Property | Calculated Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.75 |

| Dipole Moment (Debye) | 3.8 |

Experimental Protocols

Theoretical data should ideally be validated by experimental results. The following are standard experimental protocols for characterizing a molecule like this compound.

Synthesis

A plausible synthesis route for this compound involves the amidation of 2-cyanobenzoic acid.

Protocol:

-